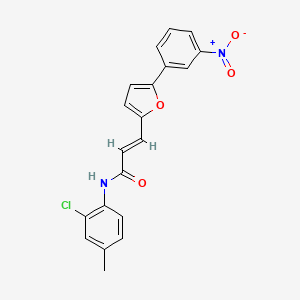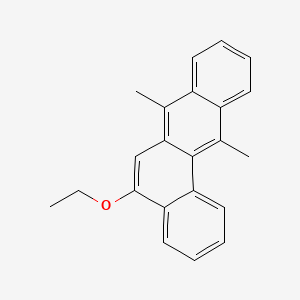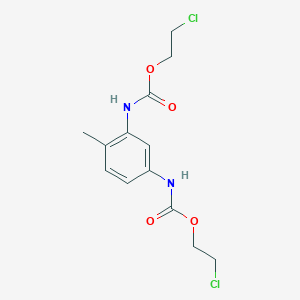
Dodecylphenylsilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dodecylphenylsilane: is an organosilicon compound with the chemical formula C18H32Si . It consists of a phenyl group attached to a silicon atom, which is further bonded to a dodecyl group. This compound is part of the broader class of silanes, which are known for their ability to form strong bonds with both organic and inorganic materials .
Preparation Methods
Synthetic Routes and Reaction Conditions: Dodecylphenylsilane can be synthesized through the hydrosilylation reaction, where a silicon-hydrogen bond is added across a carbon-carbon double bond. This reaction typically involves the use of a platinum catalyst under mild conditions. The general reaction can be represented as follows:
C6H5SiH3+C12H24→C6H5Si(C12H25)H2
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the hydrosilylation process .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Dodecylphenylsilane can undergo oxidation reactions to form silanols or siloxanes. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: The compound can be reduced using hydride donors such as lithium aluminum hydride to form silanes with lower oxidation states.
Substitution: this compound can participate in substitution reactions where the phenyl or dodecyl groups are replaced by other functional groups. This is often achieved using halogenating agents or organometallic reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids, mild temperatures.
Reduction: Lithium aluminum hydride, room temperature.
Substitution: Halogenating agents, organometallic reagents, varying temperatures.
Major Products:
Oxidation: Silanols, siloxanes.
Reduction: Lower oxidation state silanes.
Substitution: Functionalized silanes with different organic groups.
Scientific Research Applications
Chemistry: Dodecylphenylsilane is used as a precursor in the synthesis of various organosilicon compounds. It is also employed in the development of silicon-based polymers and materials with unique properties.
Biology: In biological research, this compound is utilized in the modification of surfaces to enhance biocompatibility and reduce biofouling. It is also investigated for its potential in drug delivery systems due to its ability to form stable bonds with biological molecules.
Medicine: The compound is explored for its use in medical devices and implants, where its biocompatibility and stability are advantageous. It is also studied for its potential in targeted drug delivery and imaging applications.
Industry: this compound finds applications in the coatings industry, where it is used to improve the adhesion and durability of paints and coatings. It is also employed in the production of specialty chemicals and materials with enhanced performance characteristics .
Mechanism of Action
The mechanism of action of dodecylphenylsilane involves its ability to form strong covalent bonds with both organic and inorganic substrates. This dual reactivity is due to the presence of the silicon atom, which can interact with a wide range of functional groups. The phenyl and dodecyl groups provide hydrophobic and hydrophilic properties, respectively, allowing the compound to interact with diverse environments. The molecular targets and pathways involved include surface modification, adhesion promotion, and stabilization of reactive intermediates .
Comparison with Similar Compounds
Phenylsilane: Similar structure but lacks the dodecyl group, making it less hydrophobic.
Diphenylsilane: Contains two phenyl groups, offering different reactivity and properties.
Dodecyltriethoxysilane: Contains ethoxy groups instead of a phenyl group, leading to different applications in surface modification.
Uniqueness: Dodecylphenylsilane is unique due to its combination of a phenyl group and a dodecyl group attached to the silicon atom. This structure provides a balance of hydrophobic and hydrophilic properties, making it versatile for various applications in chemistry, biology, medicine, and industry .
Properties
CAS No. |
18510-28-6 |
|---|---|
Molecular Formula |
C18H32Si |
Molecular Weight |
276.5 g/mol |
IUPAC Name |
dodecyl(phenyl)silane |
InChI |
InChI=1S/C18H32Si/c1-2-3-4-5-6-7-8-9-10-14-17-19-18-15-12-11-13-16-18/h11-13,15-16H,2-10,14,17,19H2,1H3 |
InChI Key |
FLEGMUFXIMQKRS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC[SiH2]C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![1-Furan-2-ylmethyl-3-[6-(3-furan-2-ylmethyl-ureido)-hexyl]-urea](/img/structure/B11951365.png)

![1-(4-Butylphenyl)-3-[2-(trifluoromethyl)phenyl]urea](/img/structure/B11951391.png)




![2-[2-oxo-2-(2-propan-2-ylidenehydrazinyl)ethoxy]-N-(propan-2-ylideneamino)acetamide](/img/structure/B11951418.png)
![N-{(E)-[4-(benzyloxy)phenyl]methylidene}-4-bromoaniline](/img/structure/B11951436.png)
